Papaveroline - 23740-74-1

Papaveroline

Catalog Number: EVT-10895062
CAS Number: 23740-74-1
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Papaveroline is a member of isoquinolines.
Source

Papaveroline is primarily isolated from the opium poppy. The extraction process typically involves solvent extraction techniques followed by purification methods such as chromatography. The compound can also be synthesized in the laboratory through various chemical reactions.

Classification

Papaveroline falls under the category of alkaloids, specifically classified as a benzylisoquinoline. This classification is significant as it helps in understanding its chemical behavior and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of papaveroline can be achieved through several methods, including:

  • Chemical Synthesis: This involves multi-step synthetic routes that may utilize starting materials such as phenolic compounds and various alkylating agents.
  • Natural Extraction: Papaveroline can be extracted from opium poppy through methods like maceration or Soxhlet extraction, followed by purification.

Technical Details

For laboratory synthesis, one common method involves the reaction between 1-benzyl-1,2,3,4-tetrahydroisoquinoline and various reagents under controlled conditions. The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of papaveroline is C_19H_21NO_4. Its structure features a benzylisoquinoline backbone with hydroxyl and methoxy groups that contribute to its biological activity.

Data

  • Molecular Weight: 325.38 g/mol
  • Melting Point: Approximately 140°C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.
Chemical Reactions Analysis

Reactions

Papaveroline undergoes various chemical reactions typical of alkaloids:

  • Alkylation: It can react with alkyl halides to form derivatives.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
  • Esterification: Reaction with acids can lead to ester formation.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.

Mechanism of Action

Process

Papaveroline exhibits its pharmacological effects primarily through enzyme inhibition. For instance, it has been shown to inhibit Fyn tyrosine kinase, which plays a role in various cellular processes including proliferation and differentiation.

Data

In silico studies have demonstrated that papaveroline binds effectively to the active site of Fyn tyrosine kinase, suggesting its potential use as a therapeutic agent in diseases where this kinase is implicated, such as Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Characteristic of alkaloids
  • Density: Approximately 1.2 g/cm³

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's functional groups and confirm its structure .

Applications

Scientific Uses

Papaveroline has several applications in scientific research:

  • Pharmacological Studies: Investigated for its neuroprotective properties and potential role in treating neurodegenerative diseases.
  • Biochemical Research: Used in studies examining enzyme inhibition mechanisms, particularly concerning kinases.
  • Antimicrobial Activity: Research indicates potential antimicrobial properties against certain pathogens .
Biosynthesis and Metabolic Pathways of Papaveroline

Natural Sources and Phylogenetic Distribution in Papaver Species

Papaveroline (1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxyisoquinoline) occurs naturally as a benzylisoquinoline alkaloid intermediate primarily within the Papaveraceae family. Papaver somniferum L. (opium poppy) represents the most significant source, where papaveroline functions as a biosynthetic precursor to pharmacologically important alkaloids like morphine and codeine [2] [10]. The subspecies Papaver somniferum subsp. setigerum (DC.) Arcang. also demonstrates the capacity to accumulate papaveroline and related intermediates [5] [9]. While present in trace amounts in other species like Papaver bracteatum Lindl. and Papaver rhoeas L. (corn poppy), concentrations are substantially lower compared to P. somniferum [6] [10]. Phylogenetic analyses indicate that the biosynthetic capacity for papaveroline synthesis is an evolutionarily conserved trait among morphinan-producing Papaver species, correlating with the presence of specialized metabolic gene clusters, particularly on chromosome 11 in P. somniferum [2] [7]. Papaveroline itself is rarely an endpoint metabolite in these plants, functioning predominantly as a transient node within the broader benzylisoquinoline alkaloid (BIA) network.

Table 1: Papaveroline Occurrence in Selected Papaver Species

SpeciesCommon NamePapaveroline StatusPrimary Alkaloid Context
Papaver somniferum L.Opium PoppyKey biosynthetic intermediateMorphine, Codeine, Thebaine, Papaverine
P. somniferum subsp. setigerumPoppy of TroyIntermediate detectedMorphine, Codeine (lower yields)
Papaver bracteatum Lindl.Iranian PoppyTrace intermediateThebaine (High concentration)
Papaver rhoeas L.Common Poppy, Corn PoppyTrace amounts detected (if any)Rhoeadine type alkaloids

Enzymatic Pathways in Benzylisoquinoline Alkaloid Biosynthesis

Papaveroline biosynthesis is embedded within the central BIA pathway initiating from the aromatic amino acid L-tyrosine. This pathway involves a tightly coordinated sequence of enzymatic reactions [3] [5] [7]:

  • Initial Condensation: L-Tyrosine undergoes decarboxylation by tyrosine decarboxylase (TYDC) to form tyramine. Parallelly, another molecule of L-tyrosine is deaminated by an aminotransferase (likely coupled with decarboxylation) to yield 4-hydroxyphenylacetaldehyde (4-HPAA). Norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet-Spengler condensation between dopamine (derived from L-tyrosine via L-DOPA) and 4-HPAA, forming (S)-norcoclaurine. This step establishes the fundamental benzylisoquinoline skeleton.
  • Core Methylation and Hydroxylation: (S)-Norcoclaurine undergoes sequential methylation:
  • (S)-Norcoclaurine 6-O-methyltransferase (6OMT) methylates the 6-hydroxyl group, yielding (S)-coclaurine.
  • Coclaurine N-methyltransferase (CNMT) methylates the nitrogen atom, producing (S)-N-methylcoclaurine.
  • N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1), a cytochrome P450 monooxygenase, hydroxylates the 3' position of the benzyl ring, generating (S)-3'-hydroxy-N-methylcoclaurine.
  • 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly introduced 4'-hydroxyl group, resulting in the pivotal branch-point intermediate (S)-reticuline.
  • Branch Point to Papaveroline: The pathway diverges at (S)-reticuline. For papaveroline formation, (S)-reticuline is first methylated by reticuline N-methyltransferase (RNMT?) to yield (S)-laudanine. Laudanine then undergoes a second O-methylation, catalyzed by a specific 3'-O-methyltransferase (likely distinct from 4'OMT), to produce (S)-laudanosine. Crucially, laudanosine is N-demethylated, potentially involving a cytochrome P450 enzyme, yielding (S)-tetrahydropapaverine (THP). THP is then dehydrogenated in a two-step process: initial formation of 1,2-dihydropapaverine, followed by full aromatization to papaveroline [5] [9]. This pathway conclusively demonstrates that the long-proposed route via norlaudanosoline (tetrahydropapaveroline) is not operative in vivo, and norreticuline is not an intermediate [5] [9].

Table 2: Key Enzymes in the BIA Pathway Leading to Papaveroline

EnzymeAbbreviationFunctionProduct
Tyrosine/DOPA DecarboxylaseTYDCDecarboxylates L-tyrosine to tyramine and L-DOPA to dopamineTyramine, Dopamine
(Presumed) Aminotransferase/Decarboxylase Complex-Converts L-tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA)4-HPAA
Norcoclaurine SynthaseNCSCondenses dopamine and 4-HPAA(S)-Norcoclaurine
Norcoclaurine 6-O-Methyltransferase6OMTMethylates 6-OH of (S)-norcoclaurine(S)-Coclaurine
Coclaurine N-MethyltransferaseCNMTMethylates nitrogen of (S)-coclaurine(S)-N-Methylcoclaurine
N-Methylcoclaurine 3'-HydroxylaseNMCH (CYP80B1)Hydroxylates 3' position of benzyl ring(S)-3'-Hydroxy-N-methylcoclaurine
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase4'OMTMethylates 4'-OH of (S)-3'-hydroxy-N-methylcoclaurine(S)-Reticuline
Reticuline N-Methyltransferase(Putative RNMT)Methylates nitrogen of (S)-reticuline(S)-Laudanine
Laudanine 3'-O-Methyltransferase-Methylates 3'-OH of (S)-laudanine(S)-Laudanosine
(S)-Laudanosine N-Demethylase(Likely CYP)Removes N-methyl group from (S)-laudanosine(S)-Tetrahydropapaverine (THP)
(S)-Tetrahydropapaverine Dehydrogenase-Catalyzes aromatization of THP via 1,2-dihydropapaverine intermediatePapaveroline

Role of Tyrosine-Derived Precursors and Methyltransferases

L-Tyrosine serves as the exclusive primary metabolic precursor for all carbon and nitrogen atoms within the papaveroline molecule and the broader BIA family. Two distinct biochemical fates converge for L-tyrosine molecules [3] [7] [8]:

  • Dopamine Arm: One molecule of L-tyrosine is hydroxylated by tyrosine hydroxylase to form L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently decarboxylated by DOPA decarboxylase (often overlapping with TYDC activity) to yield dopamine. Dopamine provides the isoquinoline portion of the BIA skeleton.
  • Aldehyde Arm: A second molecule of L-tyrosine undergoes transamination (catalyzed by tyrosine aminotransferase) and likely decarboxylation to form 4-hydroxyphenylacetaldehyde (4-HPAA). This aldehyde provides the benzyl portion of the skeleton. The condensation of dopamine and 4-HPAA by NCS forms the foundational BIA structure, (S)-norcoclaurine.

Methyltransferases (MTs) play indispensable roles in shaping the substitution pattern leading to papaveroline. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor and belong primarily to Class I of the MT structural classification, characterized by a Rossmann fold for SAM binding [4]. Key methyltransferases in the pathway include:

  • 6OMT and 4'OMT: These O-methyltransferases specifically modify hydroxyl groups on the isoquinoline ring (6OMT) and the benzyl ring (4'OMT) during the formation of (S)-reticuline from (S)-norcoclaurine. They exhibit high regioselectivity.
  • CNMT: This N-methyltransferase methylates the tertiary nitrogen atom at a specific stage (coclaurine), influencing downstream pathway flux.
  • Laudanine-Forming N-Methyltransferase: Methylates the nitrogen of (S)-reticuline.
  • Laudanosine-Forming 3'-O-Methyltransferase: Methylates the 3'-hydroxyl group of (S)-laudanine. The precise identity and characteristics of these last two methyltransferases specifically dedicated to the papaverine/papaveroline branch are less well characterized than the core pathway enzymes like 6OMT, CNMT, and 4'OMT. Methylation steps are crucial for stabilizing intermediates, altering solubility, and directing metabolites towards specific branches like the one leading to papaveroline and papaverine.

Comparative Analysis of NH vs. NCH₃ Metabolic Routes

The biosynthesis of papaveroline and its direct precursor, tetrahydropapaverine (THP), involves navigating a key branch point concerning nitrogen methylation status [1] [3] [5]:

  • The NCH₃ Route (Papaverine/Papaveroline Branch): This pathway proceeds through N-methylated intermediates.
  • (S)-Reticuline (NCH₃) is methylated on its nitrogen atom to form (S)-Laudanine (NCH₃).
  • (S)-Laudanine is then methylated on its 3'-hydroxyl group to yield (S)-Laudanosine (NCH₃, 3' OCH₃).
  • (S)-Laudanosine undergoes oxidative N-demethylation to form (S)-Tetrahydropapaverine (THP, NH).
  • THP is dehydrogenated to Papaveroline (NH).
  • Efficiency Context: This is the natural route identified in Papaver plants. Engineering efforts in yeast (Saccharomyces cerevisiae) aimed at producing THP (the immediate precursor to papaveroline) successfully utilized this NCH₃ route. Initial yields were low (sub-µg/L), but extensive strain engineering (e.g., knocking out multidrug resistance transporters, optimizing media) increased THP titers approximately 600-fold to 121 µg/L [1]. Papaveroline itself can then be generated from this biosynthesized THP via chemical oxidation (e.g., using hydrogen peroxide) or potentially enzymatic dehydrogenation.
  • The Hypothetical NH Route (Nor Route - Not Functional In Vivo): Historically, a pathway bypassing N-methylated intermediates was proposed, starting from the nor compound.
  • This route postulated the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde (derived from dopamine oxidation) to form Norlaudanosoline (NH, Tetrahydropapaveroline) directly.
  • Norlaudanosoline would then be fully O-methylated to form Tetrahydropapaverine (THP, NH), followed by dehydrogenation to Papaveroline (NH).
  • Experimental Evidence: Comprehensive stable-isotope labeling studies in Papaver seedlings definitively disproved this route. Labeled norlaudanosoline and the proposed intermediate "norreticuline" were not incorporated into papaverine or papaveroline, whereas labeled reticuline, laudanine, laudanosine, and THP were efficient precursors [5] [9]. Gene silencing studies also fail to support the existence of enzymes specific to this nor route for papaveroline biosynthesis.

Key Comparative Points:

  • The NCH₃ route (via reticuline N-methylation) is the exclusive functional pathway in Papaver species for papaveroline/THP biosynthesis.
  • The NH route (via norlaudanosoline) is not operative in vivo for papaveroline formation.
  • Metabolic engineering in heterologous systems like yeast must recapitulate the NCH₃ route (including the N-methylation and subsequent N-demethylation steps) to achieve papaveroline/THP production, as demonstrated by the successful THP biosynthesis [1].
  • The requirement for N-demethylation within the NCH₃ route presents a biochemical challenge and potential bottleneck, both in plants and engineered systems.

Gene-Silencing Studies on Key Biosynthetic Enzymes

RNA interference (RNAi) and virus-induced gene silencing (VIGS) have been instrumental in functionally validating the roles of specific enzymes within the BIA pathway, including those impacting papaveroline flux, primarily by disrupting the synthesis of its precursor, (S)-reticuline [1] [3] [5].

  • Silencing Core Reticuline Biosynthesis Enzymes: Targeting enzymes upstream of the reticuline branch point drastically reduces the pool of this central intermediate, thereby limiting substrate availability for all downstream branches, including the papaveroline/papaverine pathway.
  • NCS Silencing: Knocking down NCS expression blocks the formation of (S)-norcoclaurine, the first BIA scaffold. This abolishes the accumulation of nearly all downstream BIAs, including reticuline and consequently papaveroline precursors [7].
  • 6OMT, CNMT, NMCH, 4'OMT Silencing: Independent silencing of each of these enzymes in the core pathway from norcoclaurine to reticuline leads to:
  • Accumulation of the substrate of the silenced enzyme.
  • Severe reduction or elimination of reticuline.
  • Drastic reduction of alkaloids downstream of reticuline, including morphine, codeine, noscapine, and papaverine/papaveroline precursors like laudanine and THP [3] [5] [7]. For example, silencing 4'OMT results in the accumulation of (S)-3'-hydroxy-N-methylcoclaurine and a near-complete loss of reticuline and morphinan alkaloids.
  • Silencing Branch-Point Enzymes (Papaverine/Papaveroline Specific): While silencing enzymes specific to the laudanine/laudanosine branch is less commonly reported than silencing the core pathway, the logic of the pathway and silencing results targeting reticuline formation imply:
  • Silencing the reticuline N-methyltransferase responsible for converting reticuline to laudanine would be expected to block entry into the papaveroline/papaverine branch, leading to reticuline accumulation and potentially shunting flux towards other reticuline-consuming pathways (morphinan, benzophenanthridine, protoberberine branches).
  • Silencing the laudanine 3'-O-methyltransferase would likely cause laudanine accumulation and reduce laudanosine and THP/papaveroline.
  • Silencing the putative laudanosine N-demethylase would be predicted to cause laudanosine accumulation and prevent THP/papaveroline formation.
  • Silencing the THP dehydrogenase(s) would lead to THP accumulation and loss of papaveroline.

Functional Insights from Silencing:

  • These studies provide direct in planta evidence for the predicted metabolic sequence. The accumulation of intermediates upon silencing an enzyme confirms its role in consuming that intermediate.
  • The dramatic reduction of downstream products upon silencing confirms the enzyme's essentiality for those pathways.
  • Silencing studies were crucial in refuting the norlaudanosoline route for papaveroline biosynthesis, as silencing core methyltransferases (like 4'OMT) blocked papaverine accumulation without causing norlaudanosoline buildup [5].
  • They highlight the critical role of reticuline as the gateway intermediate and the vulnerability of the papaveroline branch to disruptions in reticuline supply or its specific methylation/demethylation steps.

Table 3: Key Findings from Gene Silencing Studies Impacting Papaveroline Biosynthesis

Target EnzymePredicted AccumulationPredicted Reduction/LossFunctional Validation OutcomeImpact on Papaveroline Pathway
NCSDopamine, 4-HPAAAll BIAs (Norcoclaurine onwards)Abolished BIA synthesisComplete block
6OMT(S)-NorcoclaurineCoclaurine onwardsLoss of downstream BIAsComplete block (via reticuline loss)
CNMT(S)-CoclaurineN-Methylcoclaurine onwardsLoss of downstream BIAsComplete block (via reticuline loss)
NMCH (CYP80B1)(S)-N-Methylcoclaurine3'-Hydroxy-N-methylcoclaurine onwardsLoss of reticuline and morphinansComplete block (via reticuline loss)
4'OMT(S)-3'-Hydroxy-N-methylcoclaurineReticuline and all major downstream branchesLoss of reticuline, morphinans, noscapine, papaverine; norlaudanosoline does not accumulateComplete block (via reticuline loss)
(Putative) Reticuline N-Methyltransferase(S)-ReticulineLaudanine, Laudanosine, THP, Papaveroline/PapaverineExpected based on pathway logic; accumulation of morphinans/noscapine possibleBlocks entry into branch
(Putative) Laudanosine N-Demethylase(S)-LaudanosineTHP, Papaveroline/PapaverineExpected based on pathway logicBlocks THP/Papaveroline formation

Properties

CAS Number

23740-74-1

Product Name

Papaveroline

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2

InChI Key

MXQKCNCLQIHHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O

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